N,N-Dimethyloct-1-yn-1-amine
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Overview
Description
N,N-Dimethyloct-1-yn-1-amine is a tertiary amine with a unique structure characterized by an alkyne group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyloct-1-yn-1-amine can be synthesized through the reaction of N,N-dimethylamine with an appropriate alkyne precursor. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, in the presence of a catalyst like niobium pentachloride (NbCl5) or zirconocene dichloride (Cp2ZrCl2). The reaction typically proceeds under an inert atmosphere, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyloct-1-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated amines.
Scientific Research Applications
N,N-Dimethyloct-1-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dimethyloct-1-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The nitrogen atom’s lone pair can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A simpler tertiary amine with similar reactivity but lacks the alkyne group.
N,N-Dimethyl-1-propanamine: Another tertiary amine with a different alkyl chain length.
N,N-Dimethyl-2-propanamine: Similar structure but with a different substitution pattern on the nitrogen atom
Uniqueness
N,N-Dimethyloct-1-yn-1-amine’s uniqueness lies in its alkyne group, which imparts distinct reactivity and potential for diverse chemical transformations. This feature sets it apart from other tertiary amines and makes it valuable in synthetic chemistry and research applications.
Properties
CAS No. |
84108-73-6 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,N-dimethyloct-1-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-4-5-6-7-8-9-10-11(2)3/h4-8H2,1-3H3 |
InChI Key |
SWVSCYKOWTZKET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CN(C)C |
Origin of Product |
United States |
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